molecular formula C17H17N5O B4425987 N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B4425987
M. Wt: 307.35 g/mol
InChI Key: FIPSDGLHIMJLLP-UHFFFAOYSA-N
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Description

N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE: is a complex organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzyl group, a methylphenyl group, and a tetrazole ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-benzyl-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-13-7-5-6-10-15(13)17-19-21-22(20-17)12-16(23)18-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPSDGLHIMJLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of hydrazoic acid with nitriles under acidic conditions. The benzyl and methylphenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the acylation of the tetrazole derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps. Solvent recovery and recycling are also employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), benzyl chloride (C₆H₅CH₂Cl)

Major Products

The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted tetrazole compounds.

Scientific Research Applications

N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-2-(2-TERT-BUTYL-PHENOXY)-ACETAMIDE
  • 2-((5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE stands out due to its unique combination of a tetrazole ring and benzyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 2
N-BENZYL-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

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